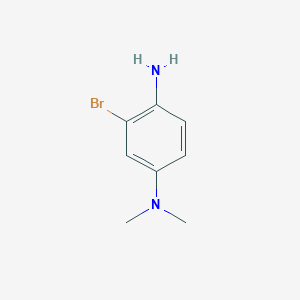

3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-4-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHAMISQAPJLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Bromo-N1,N1-dimethylbenzene-1,3-diamine

4-Bromo-N1,N1-dimethylbenzene-1,3-diamine can be synthesized using a modified literature procedure.

To a solution of 4-bromo-N,N-dimethylaniline (50.0 g, 250 mmol) in TBME/THF (1:1, 340 mL), add aqueous nitric acid (68%, 16.5 mL) dropwise. Stir the mixture for 1 hour at room temperature. Filter off the formed precipitate and wash the residue with TBME (2 x 30 mL). Dry under vacuum overnight.

Dissolve the yellow salt (35.0 g, 133 mmol) in CH\$${2}\$$Cl\$${2}\$$ (210 mL) and add the solution to concentrated H\$${2}\$$SO\$${4}\$$ (58.0 mL) while maintaining the temperature below 5 °C. Allow the mixture to warm to room temperature and stir for 1 hour. Then, slowly add the mixture to cold water (210 mL) and add aqueous NH\$${4}\$$OH (28%) until the mixture reaches pH 10. Extract the aqueous residue with DCM (2 x 500 mL), dry the combined organic layers over Na\$${2}\$$SO\$$_{4}\$$, and concentrate in vacuo to obtain 4-bromo-N,N-dimethyl-.

To a solution of 4-bromo-N,N-dimethyl-3-nitroaniline (36.8 g, 150 mmol) in methanol/water (1:1, 430 mL), add ammonium chloride (64.2 g, 1.20 mol) and iron powder (41.9 g, 750 mmol). Stir the reaction mixture for 1 hour at 70 °C, filter over celite, and concentrate to remove methanol.

Treat the aqueous layer with aqueous HCl (10%) and wash with diethylether (2 x 500 mL). Add NH\$${4}\$$OH aqueous (28%) until a basic pH is reached. Extract the aqueous layer with CH\$${2}\$$Cl\$${2}\$$ (3 x 1 L). Wash the combined organic layers with brine, dry over Na\$${2}\$$SO\$$_{4}\$$, and concentrate in vacuo to yield 4-bromo-N1,N1-dimethylbenzene-1,3-diamine as a black solid.

Synthesis of 4-Bromo-3-iodo-N,N-dimethylaniline

4-Bromo-3-iodo-N,N-dimethylaniline can be synthesized using a modified literature procedure.

To a suspension of NaI (39.0 g, 260 mmol), CuI (1.24 g, 6.50 mmol), N,N’-dimethylethylenediamine (1.40 mL, 13.0 mmol) in 1,4-dioxane (130 mL) at RT, add 3-bromo-N,N-dimethylaniline (18.6 mL, 130 mmol). Stir the reaction mixture for 22 hours at 110 °C, then cool to RT, treat with aqueous NH\$${4}\$$OH (28%, 650 mL) and H\$${2}\$$O (300 mL), and extract with CH\$${2}\$$Cl\$${2}\$$ (3 x 1.5 L).

Dry the combined organic layers over Na\$${2}\$$SO\$${4}\$$ and concentrate in vacuo.

Synthesis of 1,4-Phenylenediamine from 1,4-Dihydroxybenzene

A process for the preparation of 1,4-phenylenediamine from 1,4-dihydroxybenzene at a temperature within the range of from about 300° C to 450° C can be performed.

Mix 1,4-dihydroxybenzene, a catalyst, an inert hydrocarbon, and ammonia together and heat in a sealed pressure vessel to reaction temperature. Amination is usually completed in 1 to 4 hours.

Alternatively, mix 1,4-dihydroxybenzene, the inert hydrocarbon, and catalyst together in a closed vessel which is heated to reaction temperature while being mixed, and add the ammonia over an extended period of time.

As another option, pass 1,4-dihydroxybenzene, the inert hydrocarbon, and ammonia through a fixed bed of catalyst maintained at reaction temperature at a space velocity such that residence time is sufficient to provide conversion to the aromatic diamine.

The product is recovered by removing the catalyst by filtration and distilling off the inert hydrocarbon.

Catalysis Synthesis of 1,3-Diaminobenzene Derivative

A method for catalysis synthesis of a 1,3-diaminobenzene derivative by adopting a cuprous dimethyl sulfide coordination can be done, where Y is Br , Cl or I . The base uses sodium carbonate, potassium carbonate, or cesium carbonate. The organic solvent is bromobenzene, chlorobenzene, toluene, or mixed xylenes. As the halogenated hydrocarbon, bromobenzene, chlorobenzene, 2-bromotoluene, 3-bromotoluene, p-bromotoluene, methyl iodide, or benzyl bromide are used. The hydrolysis solvent is ethanol, propanol, isopropanol, or n-butanol.

Taking N,N'-diphenyl-1,3-phenylenediamine as an example, the preparation method of 1,3-phenylenediamine is as follows:

Add the chloroform solution dissolved with m-phenylenediamine dropwise to acetic anhydride under ice-cooling. After the reaction at room temperature is completed, filter out the precipitated solid and wash several times with water to obtain N- (3-acetamidophenyl)acetamide.

Mix N- (3-acetamidophenyl)acetamide, sodium carbonate, and CuCl- SMe\$$_{2}\$$ evenly, add to bromobenzene, and heat at 160°C for 8 hours. After the reaction is completed, remove the solvent, and purify the insoluble matter by acetone purification. Evaporate the acetone to dryness to obtain a solid product, where R is phenyl.

Synthesis of N1-[(6-bromopyridin-2-yl)methyl]-N4,N4-dimethylbenzene-1,4-diamine

N1-[(6-bromopyridin-2-yl)methyl]-N4,N4-dimethylbenzene-1,4-diamine can be synthesized as follows:

- Combine 6-Bromo-2-pyridinecarboxaldehyde (1 g, 5.38 mmol, 1 eq), N,N-dimethyl-p-phenylenediamine (733 mg, 5.38 mmol, 1 eq), and EtOH (40 mL) and heat to reflux for 1 hour. Cool the reaction to rt, and add NaBH\$${4}\$$ (1.1 g, 28.8 mmol, 5.4 eq). Heat the reaction again to reflux for 1 hour before cooling to rt, quench with H\$${2}\$$O (100 mL), and extract with Et\$$_{2}\$$O (3 x 50 mL).

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-donating dimethylamino group, which activates the aromatic ring.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Bromination: Bromine in aqueous medium.

Nucleophilic Substitution: Common nucleophiles such as hydroxide ions or amines can be used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is primarily studied for its potential use in drug development. Its structural properties allow it to serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds.

Case Studies in Drug Development

-

Anticancer Agents :

- Research has indicated that derivatives of benzene diamines exhibit significant anticancer properties. Compounds similar to 3-bromo derivatives have been synthesized and tested for their efficacy against different cancer cell lines. For instance, studies have shown that substituents on the aromatic ring can enhance biological activity .

- Antimicrobial Activity :

Materials Science Applications

In materials science, this compound is utilized as a chemical building block for synthesizing polymers and other materials.

Polymer Synthesis

- Vulcanization of Rubber :

Analytical Chemistry Applications

This compound is also employed in analytical chemistry for various testing methods.

Oxidase Tests

Wirkmechanismus

The mechanism by which 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine exerts its effects is primarily through its interactions with other molecules in chemical reactions. The dimethylamino group donates electron density to the aromatic ring, making it more reactive towards electrophiles. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Effects

2-Bromo-N1,N1,N4,N4-tetramethylbenzene-1,4-diamine (CAS: Not specified)

- Structure : Bromine at position 2, with N1 and N4 both dimethylated.

- Impact : The 2-bromo substitution alters steric and electronic properties compared to the 3-bromo analog. The tetramethylation increases hydrophobicity and reduces nucleophilicity at the amine sites.

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS: Not specified)

Non-Brominated Analogs

N1,N1-Dimethylbenzene-1,4-diamine (CAS: 99-98-9)

- Structure : Lacks bromine; identical dimethylamine and primary amine groups.

- Impact : The absence of bromine reduces molecular weight (MW: 136.20 g/mol) and alters reactivity. It serves as a precursor in thiocarbamoyl fluoride synthesis .

- Pharmacology : Demonstrates radical scavenging activity, inhibiting Aβ peptide aggregation .

Functional Group Variations

N1,N4-Bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD)

- Structure: Schiff base with dimethylamino benzylidene groups.

- Impact : Exhibits aggregation-induced emission (AIE), a property absent in the brominated analog. Used in organic vapor sensors due to fluorescence switching .

N1,N1,N4,N4-Tetramethylbenzene-1,4-diamine

Data Tables

Table 1. Structural and Physical Properties

Key Findings and Implications

- Bromine’s Role : The 3-bromo substituent in the target compound enhances electrophilicity, making it suitable for metal-catalyzed reactions (e.g., Buchwald–Hartwig amination) .

- Dimethylamine vs. Tetramethylamine : Dimethylation balances reactivity and solubility, whereas tetramethylation (as in ) reduces nucleophilicity.

- Pharmacological Potential: Brominated analogs may outperform non-halogenated derivatives in target-specific binding due to halogen interactions .

Biologische Aktivität

3-Bromo-N1,N1-dimethylbenzene-1,4-diamine, also known by its CAS number 107100-00-5, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

- Molecular Formula : C8H11BrN2

- Molecular Weight : 215.09 g/mol

- CAS Number : 107100-00-5

- Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including anticancer properties and effects on cellular mechanisms.

Anticancer Activity

In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that certain derivatives showed significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for some analogs:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| ARN22089 | SKM28 | 8.1 | Strong antiproliferative effect |

| ARN25062 | A375 | 17.8 | Moderate activity |

| ARN24928 | WM3248 | 24.2 | Reduced potency in modified structure |

These findings suggest that modifications to the benzene ring and amine groups can significantly influence the biological activity of these compounds .

The biological activity of this compound can be attributed to its interaction with specific cellular pathways. Research has shown that compounds in this class may inhibit CDC42 GTPases, which are implicated in tumor growth and metastasis. The inhibition of these pathways can lead to reduced tumor proliferation and angiogenesis .

Case Study 1: In Vitro Analysis

In vitro studies demonstrated that this compound derivatives effectively inhibited cell growth in melanoma cell lines with BRAF mutations. The results indicated a clear correlation between compound structure and antiproliferative efficacy, with certain substitutions leading to enhanced activity .

Case Study 2: In Vivo Efficacy

In vivo experiments using mouse models have shown that specific derivatives of this compound can significantly reduce tumor size when administered at optimal dosages. The study highlighted the safety profile of these compounds, noting minimal side effects compared to other chemotherapeutic agents .

Q & A

Q. What are the optimized synthetic routes and purification strategies for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine?

Answer: The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. A key method involves reacting N1,N1-dimethylbenzene-1,4-diamine with brominating agents (e.g., NBS or Br₂ under controlled conditions). For example, in a copper-catalyzed carbonylative reaction, 2.5 equivalents of the diamine precursor are used with sulfur and TMSCF₃ in THF at room temperature, yielding 43% after silica gel chromatography . Purity (>95%) is typically confirmed via HPLC, and storage at +4°C ensures stability .

Q. How is this compound characterized structurally and functionally?

Answer:

- 1H NMR : Methyl groups appear as a singlet at δ 2.97 ppm, while aromatic protons show splitting patterns (e.g., δ 7.13–7.07 ppm for ortho protons and δ 6.63–6.56 ppm for para protons) .

- HRMS : The molecular ion [M]+ is observed at m/z 214.011 (calculated for C₈H₁₁BrN₂) .

- SMILES/InChI : Critical for confirming regiochemistry (e.g., bromine at position 3) .

Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?

Answer: The bromine substituent directs further electrophilic substitution to the para position due to its electron-withdrawing effect. For example, nitration or sulfonation occurs preferentially at the position para to the bromine. The dimethylamino group acts as a strong electron donor, activating the ring toward electrophiles .

Advanced Research Questions

Q. How does this compound function in multi-component catalytic reactions?

Answer: In copper-catalyzed carbonylative borylamidation, the compound acts as a diamine coupling partner. The reaction involves CO as both a methylene and carbonyl source, with the dimethylamino group stabilizing intermediates via electron donation. Optimized conditions include CuCl₂ as the catalyst, leading to γ-boryl amides in 43% yield after flash chromatography .

Q. What role does this compound play in stabilizing quantum dots (QDs) for optoelectronic applications?

Answer: The dimethylamino group’s +I and +R effects donate electron density to QD surfaces, reducing agglomeration and tuning charge transfer. For example, in Cu-based QDs, this ligand shifts absorption spectra by ~20 nm due to electronic stabilization . Comparative studies with electron-withdrawing ligands (e.g., -CN) show distinct bandgap modulation .

Q. How do computational studies explain substituent effects on electronic properties?

Answer: Density functional theory (DFT) reveals that bromine’s electronegativity lowers the HOMO energy (-5.2 eV vs. -4.8 eV for the non-brominated analog), while the dimethylamino group raises the LUMO (-1.9 eV). This asymmetry enhances charge separation in donor-acceptor systems .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Discrepancies in yields (e.g., 43% in copper catalysis vs. 88% in thiocarbamoyl fluoride synthesis ) arise from solvent polarity, catalyst loading, and stoichiometry. Systematic optimization using design of experiments (DoE) can identify critical parameters, such as THF’s role in stabilizing intermediates .

Methodological Notes

- Data Interpretation : Cross-validate NMR shifts with computational predictions (e.g., GaussView) to confirm regiochemistry .

- Safety : Use PPE for handling brominated aromatics; avoid inhalation (LD₅₀ data pending) .

- Advanced Tools : Employ time-resolved spectroscopy to study QD-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.